N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities and industrial relevance.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic molecule with a unique structure. It combines a thiophene ring, a pyridazinone moiety, and an acetamide group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of a suitable thiophene derivative (such as 3-methylthiophene-2-carboxylic acid) with a pyridazinone precursor (e.g., 3-(naphthalen-2-yl)-6-oxopyridazine-1(6H)-carboxylic acid).
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent like acetic acid or dimethylformamide (DMF). Acidic or basic catalysts may be employed.
Industrial Production: While no specific industrial-scale production methods are widely documented, research laboratories often employ these synthetic routes for small-scale preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant. Reaction conditions vary based on the specific transformation.
Major Products: The products depend on the reaction type. For example, reduction may yield N-methyl-2-(3-(naphthalen-2-yl)-6-hydroxypyridazin-1(6H)-yl)acetamide.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stability, and novel derivatives.
Biology: Investigations focus on potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: The compound’s pharmacological properties may be relevant for drug development.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its structural features.
Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiophene, pyridazinone, and acetamide distinguishes it.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds with similar functionalities include pyridazinones, thiophenes, and acetamides.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-23(18-10-11-29(27,28)14-18)21(26)13-24-20(25)9-8-19(22-24)17-7-6-15-4-2-3-5-16(15)12-17/h2-9,12,18H,10-11,13-14H2,1H3 |
InChI Key |
XZUXJZLMIJHYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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